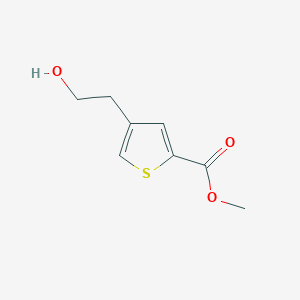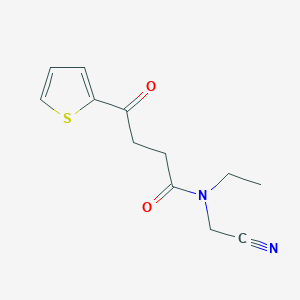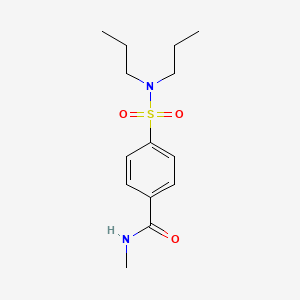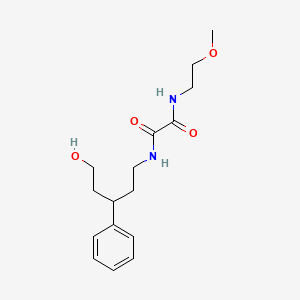
Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate” is a chemical compound with the molecular formula C8H10O3S . It has a molecular weight of 186.23 .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “this compound”, often involves heterocyclization of various substrates . Some common synthetic methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . For instance, the Gewald synthesis involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Wissenschaftliche Forschungsanwendungen
Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate has been used in a variety of scientific research applications. It has been used in drug discovery, material science, and biochemistry. In drug discovery, this compound has been used to study the interactions between drug molecules and their targets, as well as to investigate the pharmacokinetics and pharmacodynamics of potential new drugs. In material science, this compound has been used to study the properties of polymers and other materials. In biochemistry, this compound has been used to study the structure and function of proteins and other biomolecules.
Wirkmechanismus
Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate has been found to act as an agonist for the G-protein-coupled receptor family. It binds to the receptor and activates signaling pathways, which can lead to a variety of physiological responses. These responses may include the release of hormones, changes in cell metabolism, and changes in gene expression.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In animal studies, it has been found to increase the expression of certain genes and proteins, as well as to modulate the activity of certain enzymes. It has also been found to modulate the activity of certain hormones, including insulin, glucagon, and cortisol.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate has several advantages and limitations for use in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and is relatively stable. It is also relatively non-toxic and has a low molecular weight, which makes it easy to work with in a laboratory setting. However, it is also relatively expensive and has a short half-life, which can limit its use in some experiments.
Zukünftige Richtungen
There are several potential future directions for Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate research. One potential direction is to investigate the effects of this compound on other G-protein-coupled receptors, as well as its effects on other signaling pathways. Another potential direction is to investigate the effects of this compound on other physiological processes, such as metabolism, cell growth, and cell death. Additionally, further research could be done to investigate the potential therapeutic uses of this compound, such as in the treatment of certain diseases. Finally, further research could be done to investigate the potential environmental effects of this compound, such as its effects on aquatic organisms.
Synthesemethoden
Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate can be synthesized through a number of methods, including the Grignard reaction, the Wittig reaction, and the Wittig-Horner reaction. The Grignard reaction involves the addition of a Grignard reagent to an aldehyde or ketone, while the Wittig reaction involves the formation of a phosphonium salt from an aldehyde or ketone and a phosphonium ylide. The Wittig-Horner reaction involves the addition of an alkyl halide to an aldehyde or ketone. All of these methods have been used to successfully synthesize this compound.
Eigenschaften
IUPAC Name |
methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S/c1-11-8(10)7-4-6(2-3-9)5-12-7/h4-5,9H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZULKROWRXVUNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2S,5R)-3-(2-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2950106.png)

![5-chloro-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide](/img/structure/B2950108.png)







![N-[[4-(4-Hydroxypiperidin-1-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2950123.png)


